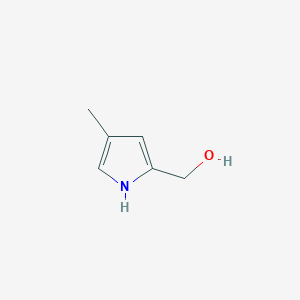

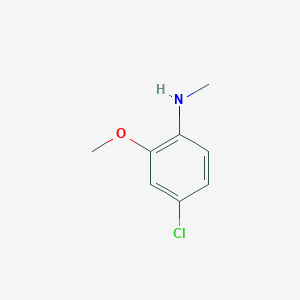

![molecular formula C13H18N2O3S B1328613 1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide CAS No. 942474-42-2](/img/structure/B1328613.png)

1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

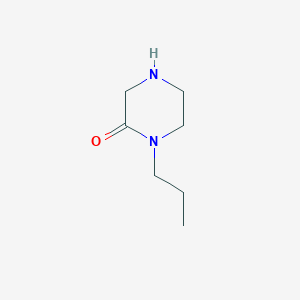

1-(4-(Methylsulfonyl)phenyl)piperidine-4-carboxamide, also known as (1-Me-PPCA), is a novel compound with a variety of potential applications in the fields of scientific research and lab experiments. It is a cyclic amide derivative of piperidine with a methylsulfonylphenyl substituent at the 1-position. 1-Me-PPCA is a versatile compound that can be used in a variety of ways, from synthesizing other compounds to providing insight into the biochemical and physiological effects of certain drugs.

科学的研究の応用

Enzyme Inhibition

1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide derivatives have been explored for their enzyme inhibitory activities. For instance, certain derivatives have shown potential as inhibitors of soluble epoxide hydrolase, a key enzyme involved in the metabolism of fatty acids and the regulation of blood pressure. These compounds have been found to exhibit high potency and selectivity, providing a basis for the development of therapeutic agents for cardiovascular diseases (Thalji et al., 2013).

Anti-Angiogenic Properties

Research has also uncovered the anti-angiogenic properties of certain N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives. These compounds have demonstrated the ability to inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis, highlighting their potential as anticancer agents (Kambappa et al., 2017).

CCR5 Antagonism

In the context of HIV research, piperidine-4-carboxamide derivatives have been identified as potent CCR5 antagonists, offering a novel approach to inhibiting HIV-1 entry into cells. These compounds have demonstrated high binding affinity to the CCR5 receptor and potent inhibition of HIV-1 replication, making them promising candidates for the treatment of HIV/AIDS (Imamura et al., 2006).

Cholinesterase Inhibition

Another area of interest is the development of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are key targets in the treatment of neurodegenerative diseases like Alzheimer's, and compounds exhibiting inhibitory activity against these enzymes could serve as potential therapeutic agents (Khalid et al., 2014).

特性

IUPAC Name |

1-(4-methylsulfonylphenyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-19(17,18)12-4-2-11(3-5-12)15-8-6-10(7-9-15)13(14)16/h2-5,10H,6-9H2,1H3,(H2,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGDGULGVCJSXFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1328562.png)

![Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328568.png)

![5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328569.png)

![Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328570.png)